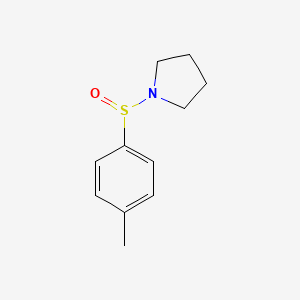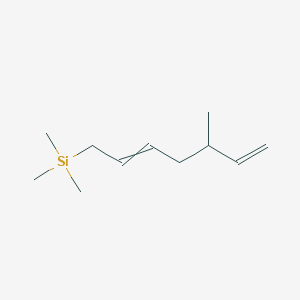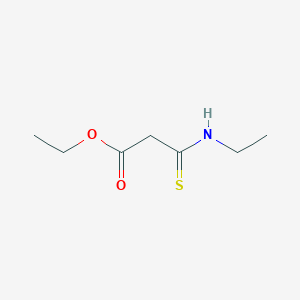
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester is an organic compound with a complex structure that includes both ester and thioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding propanoic acid and ethanol.
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Hydrolysis: Propanoic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Thiol derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The thioxo group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-ethoxy-, ethyl ester
- Propanoic acid, 3-phenoxy-, methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Uniqueness
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester is unique due to the presence of both ethylamino and thioxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
56409-15-5 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
ethyl 3-(ethylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C7H13NO2S/c1-3-8-6(11)5-7(9)10-4-2/h3-5H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
CNYYCQCNCGLEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
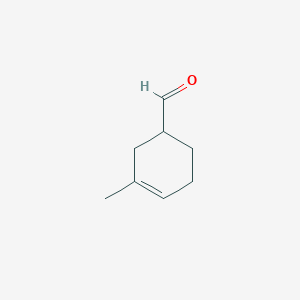
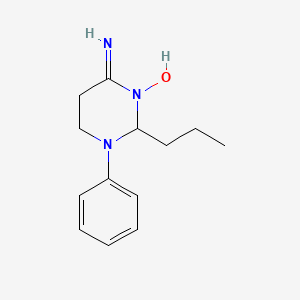
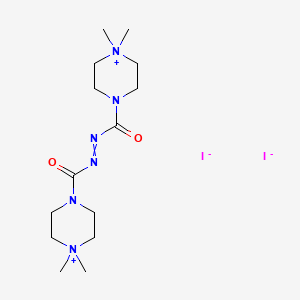
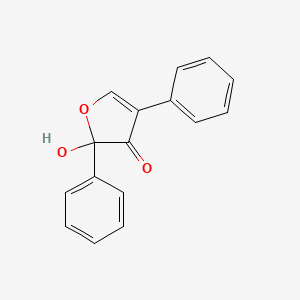
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
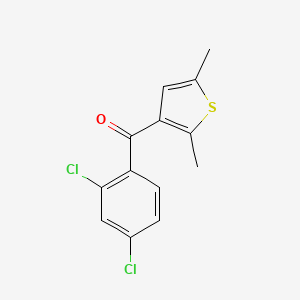
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
